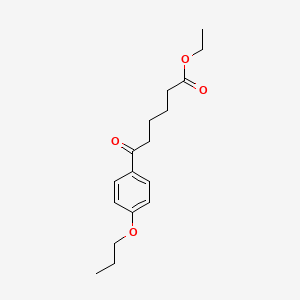
Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the preparation of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, is achieved through a regiospecific ring opening of a tetrahydrofuran derivative . This suggests that the synthesis of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate might also involve specific ring-opening reactions or other targeted synthetic strategies to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using single crystal X-ray diffraction data . This technique allows for the determination of crystal and molecular structures, which is crucial for understanding the physical and chemical properties of the compound. The presence of disorder in the molecules and the observation of intermolecular interactions, such as hydrogen bonding, are important factors that can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds include conjugated addition reactions of carbanions in the presence of basic catalysts . Additionally, the synthesis and reactions of Ethyl 6-Aryl-3-ethoxy-6-oxo-2, 4-hexadienoates involve the Witting reaction, oxidation, and treatment with acids and bases to yield various products . These reactions demonstrate the reactivity of the carbonyl and ethoxy groups, which are likely to be relevant for this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For example, the crystal packing stability is influenced by weak intermolecular interactions . The polymorphism observed in 6-oxo-6-(phenylamino)hexanoic acid indicates that different crystalline forms can exist, which may have different physical properties . The reactivity of the ethoxy and carbonyl groups in Ethyl 6-Aryl-3-ethoxy-6-oxo-2, 4-hexadienoates suggests that this compound may also undergo a variety of chemical reactions, potentially leading to diverse biological activities .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate, while not directly mentioned, may be related to the broader category of ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates explored in the synthesis and chemical reaction studies. These compounds have been prepared through the Wittig reaction and oxidation processes, showcasing their potential in creating structurally diverse molecules. This versatility highlights the compound's application in synthetic organic chemistry, enabling the production of various bioactive molecules and materials (Tanaka et al., 1996).
Catalytic Applications
Research into the catalytic production of higher alcohols from ethanol using the Guerbet reaction indicates the importance of ethyl hexanoate derivatives in sustainable chemistry. These compounds, including 2-ethyl-1-hexanol, serve as exemplary targets for the conversion processes, which can provide insights into the development of biobased routes for chemical production, showcasing their potential for eco-friendly industrial applications (Patel et al., 2015).
Antimicrobial and Antiviral Agents
The synthesis of ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate and related compounds demonstrates the application of ethyl hexanoate derivatives in medicinal chemistry. These compounds have been evaluated for their antiviral activity against various viruses, offering potential as pharmaceutical agents. Their low cytotoxicity and high selectivity index further underscore their suitability for drug development (Elzahabi, 2017).
Material Science Applications
In material science, ethyl hexanoate derivatives are used in the synthesis of novel materials, such as photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. These compounds have been applied in organic–inorganic photodiode fabrication, showcasing their utility in the development of new electronic devices and energy conversion technologies (Zeyada et al., 2016).
Environmental Chemistry
Ethyl hexanoate derivatives have been explored for their potential in environmental chemistry applications, such as the determination of extractable organic halogens (EOX) from contaminated soils and sediments. This application highlights the compound's role in environmental monitoring and pollution assessment, providing tools for the detection and analysis of halogenated organic compounds in various matrices (Reemtsma & Jekel, 1996).
Propriétés
IUPAC Name |
ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIWNBDDOHOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645785 |
Source


|
| Record name | Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-63-6 |
Source


|
| Record name | Ethyl ε-oxo-4-propoxybenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)





